molecular formula C11H15NO2 B1391719 4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid CAS No. 1179917-63-5

4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid

Cat. No.: B1391719
CAS No.: 1179917-63-5
M. Wt: 193.24 g/mol
InChI Key: HYPDLRNSCDDDIH-UHFFFAOYSA-N
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Description

4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of cyclohexane, featuring a pyrrole ring attached to the cyclohexane ring via a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the condensation of pyrrole with cyclohexanone followed by carboxylation. The reaction typically requires a catalyst such as iron(III) chloride and proceeds under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The pyrrole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring .

Scientific Research Applications

4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrrole ring’s nitrogen atom can form hydrogen bonds and interact with various enzymes and receptors, influencing biological pathways. These interactions can modulate the activity of proteins and other biomolecules, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-pyrrol-1-yl)benzoic acid
  • 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
  • 4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid derivatives

Uniqueness

This compound is unique due to its combination of a cyclohexane ring with a pyrrole ring and a carboxylic acid group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-pyrrol-1-ylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-2,7-10H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPDLRNSCDDDIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid
Reactant of Route 3
4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid
Reactant of Route 4
4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid
Reactant of Route 5
4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid
Reactant of Route 6
4-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid

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